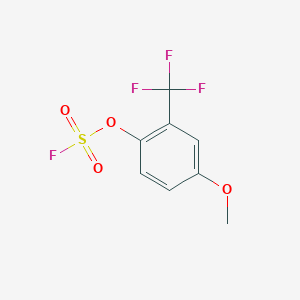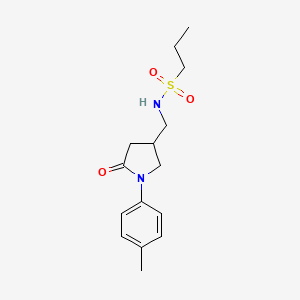![molecular formula C15H20N2O2 B2862911 N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide CAS No. 1791027-30-9](/img/structure/B2862911.png)
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide” is a fentanyl analog . It is a synthetic opioid and is used as a starting material in calibrators and controls for fentanyl LC/MS or GC/MS testing methods in clinical toxicology, urine drug testing, prescription monitoring, or forensic analysis applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C21H26N2O, and its molecular weight is 322.44 . More detailed structural information, such as 3D molecular structure, is not available in the current resources.Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
- N-arylacetyl lactams, related to N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide, are synthesized photochemically. This process involves N-phenylglyoxylic acid derivatives of pyrrolidine and piperidine-2-carboxylic acids in a mixture with acetone, water, and potassium carbonate, suggesting a route for producing related compounds for research purposes (Jiang et al., 2013).
Synthesis of Biologically Active Derivatives
- N-substituted derivatives of this compound have been synthesized, showing significant potential in biological activities. These derivatives are prepared through various chemical reactions, indicating the compound's versatility in creating new bioactive molecules (Khalid et al., 2014).
Potential in Anxiolytics
- Certain piperidine acetamide derivatives, closely related to this compound, have shown promising activity as anxiolytics. These compounds have been tested in animal models, indicating potential applications in anxiety treatment research (Kordik et al., 2006).
Muscarinic Receptor Antagonists
- 4-acetamidopiperidine derivatives, similar to this compound, have been synthesized for selectivity in human muscarinic receptor subtypes. These compounds show potential as muscarinic M3 receptor antagonists, useful in treating obstructive airway disease (Mitsuya et al., 1999).
Development of Acyl-CoA: Cholesterol O-Acyltransferase Inhibitors
- Compounds structurally related to this compound have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase. This suggests the compound's potential in developing treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
DNA and Protein Binding Studies
- Derivatives of this compound have been synthesized and analyzed for their interactions with DNA and proteins. This research could contribute to the understanding of drug-DNA/protein interactions in therapeutic applications (Raj, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide, also known as a fentanyl analog, primarily targets the opioid receptors . These receptors play a crucial role in pain perception and the body’s response to stress .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the inhibition of pain signals, thus producing an analgesic effect .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of pain perception. By binding to opioid receptors, the compound inhibits the transmission of pain signals, thereby producing an analgesic effect . It’s important to note that misuse of this compound can lead to severe adverse effects, including addiction and potentially fatal respiratory depression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target receptors .
Eigenschaften
IUPAC Name |
N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-7-9-17(10-8-14)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWIPZFFNESJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2862828.png)
![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)


![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2862841.png)




![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)
![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)